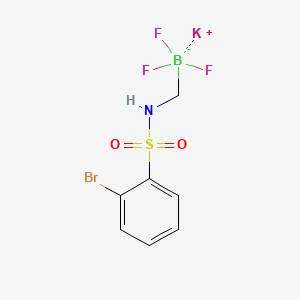

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate is a versatile chemical compound used in scientific research. It has a molecular weight of 356.01 . Its unique properties make it suitable for various applications, including catalysis, organic synthesis, and medicinal chemistry.

Molecular Structure Analysis

The IUPAC name for this compound is potassium ({[(2-bromophenyl)sulfonyl]amino}methyl) (trifluoro)borate (1-) . The InChI code is 1S/C7H7BBrF3NO2S.K/c9-6-3-1-2-4-7 (6)16 (14,15)13-5-8 (10,11)12;/h1-4,13H,5H2;/q-1;+1 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 356.01 . It is stored in a freezer to maintain its stability .

Wissenschaftliche Forschungsanwendungen

Redox Reactions and Analytical Chemistry

Potassium bromate, a compound related to the bromophenylsulfonamido group, has been utilized as a redox reagent in analytical chemistry. For example, it has been applied in the oxidimetric determination of thioureas and their derivatives, demonstrating its utility in analytical methodologies within a sulphuric acid medium (Singh, Verma, & Saran, 1965).

Synthesis of Sulfonamide Salts

Research has explored the synthesis routes for sulfonamide salts, which are structurally related to the potassium (2-bromophenylsulfonamido)methyltrifluoroborate. These studies provide insights into the preparation of complex sulfonamide-based compounds, highlighting their relevance in developing new chemical entities (Beran, Příhoda, & Taraba, 2010).

Post-polymerization Functionalization

The utility of potassium sulfonyl (trifluoromethanesulfonyl)imide derivatives in the post-polymerization functionalization of (co)polymers has been reported. This application is indicative of the potential for potassium (2-bromophenylsulfonamido)methyltrifluoroborate in materials science, particularly in the modification and functionalization of polymers to yield products with tailored properties (Tintaru, Rollet, Gigmes, & Phan, 2017).

Organic Synthesis and Functionalization

Studies on potassium allyltrifluoroborates, a related category of compounds, have shown their application in organic synthesis, such as the synthesis of allyl sulfones. This suggests potential pathways for the use of potassium (2-bromophenylsulfonamido)methyltrifluoroborate in the synthesis of complex organic molecules (Stikute, Lugiņina, & Turks, 2017).

Electrochemical Applications

The research on potassium salts, including the use of potassium persulfate as a cathodic electron acceptor in microbial fuel cells, demonstrates the versatility of potassium-based compounds in electrochemical applications. This broad application spectrum suggests the potential utility of potassium (2-bromophenylsulfonamido)methyltrifluoroborate in similar electrochemical contexts (Li, Fu, Liao, Zhu, Ye, & Tian, 2009).

Eigenschaften

IUPAC Name |

potassium;[(2-bromophenyl)sulfonylamino]methyl-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrF3NO2S.K/c9-6-3-1-2-4-7(6)16(14,15)13-5-8(10,11)12;/h1-4,13H,5H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBPIWIQDNUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=CC=C1Br)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrF3KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)

![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)